
3,3,5-Trimethylcyclohexanol
Overview
Description
3,3,5-Trimethylcyclohexanol (CAS 116-02-9) is a tertiary alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . It exists as a mixture of cis and trans diastereomers, which exhibit distinct stereochemical and reactivity profiles . The compound is synthesized via catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexenone), often using catalysts like Ni-Mo or RANEY® metals under optimized conditions (e.g., 160°C, 2.0 MPa H₂), achieving conversions >99% and selectivity >99% . Key applications include its role as a metabolite of homosalate in sunscreens and as an intermediate in high-density fuel synthesis .
Preparation Methods
Catalytic Hydrogenation of Isophorone
The hydrogenation of isophorone to TMCH involves the reduction of the α,β-unsaturated ketone to the corresponding alcohol. This reaction is highly sensitive to catalyst choice, solvent environment, and process parameters.
RANEY® Nickel Catalysis
RANEY® nickel is widely employed due to its high activity and cost-effectiveness. Under optimized conditions (40–100°C, 5–10 MPa H₂), isophorone undergoes stepwise reduction:
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Ketone Intermediate Formation : Isophorone is first hydrogenated to 3,3,5-trimethylcyclohexanone (TMCH-one).
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Alcohol Formation : TMCH-one is further reduced to TMCH.
Key findings from RSC Publishing :
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Solvent Impact : Tetrahydrofuran (THF) enhances steric hindrance, favoring TMCH-one selectivity (>98%) over full reduction to TMCH.
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Conversion and Yield : With RANEY® Ni in THF, isophorone achieves 100% conversion and 98.1% TMCH-one yield at 40°C and 5 MPa H₂. Subsequent reduction to TMCH requires harsher conditions (e.g., elevated temperature or prolonged reaction time).
Table 1: RANEY® Ni Performance in Isophorone Hydrogenation
Parameter | TMCH-one Synthesis | TMCH Synthesis |
---|---|---|
Temperature (°C) | 40 | 80–100 |
Pressure (MPa H₂) | 5 | 10 |
Solvent | THF | Ethanol |
Conversion (%) | 100 | 95–99 |
Selectivity (%) | 98.1 | 85–90 |
Ruthenium-Based Catalysts
Ruthenium catalysts (e.g., Ru/C) offer superior selectivity for direct TMCH synthesis, bypassing the TMCH-one intermediate. A patented process highlights:
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Solvent-Free Hydrogenation : Eliminating solvents reduces costs and simplifies purification. At 80°C and 10 MPa H₂, Ru/C achieves 90% TMCH yield with a cis:trans isomer ratio of 60:40.
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Isomer Control : Prolonged reaction times (20–40 hours) shift the ratio to 90:10 (cis:trans), impacting sensory properties for flavor applications .
Asymmetric Hydrogenation for Enantioselective Synthesis
Chiral TMCH derivatives are critical for pharmaceutical applications. Rhodium-catalyzed asymmetric hydrogenation enables enantioselective synthesis:
Rhodium-Ligand Complexes
A study using (acetylacetonato)dicarbonylrhodium(I) and chiral phosphine ligands achieved 84% enantiomeric excess (ee) for TMCH . Key conditions:
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Ligand : (1S,1′S)-(+)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine).
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Solvent : Toluene at 40°C under 5 MPa H₂ for 8 hours.
Mechanistic Insight : The ligand’s bulky substituents induce chiral environments, steering hydrogen addition to the pro-R face of isophorone.
Industrial-Scale Production Methods
Large-Scale Hydrogenation Reactors
Industrial processes prioritize throughput and catalyst recyclability:
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Reactor Design : Continuous-flow systems with fixed-bed Ru/Ni catalysts achieve >95% conversion at 100°C and 10 MPa H₂ .
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Catalyst Lifespan : RANEY® Ni maintains activity for >10 cycles with periodic regeneration (acid washing).
Solvent Selection and Cost Analysis
Table 2: Solvent Impact on TMCH Production Economics
Solvent | TMCH Yield (%) | Catalyst Reusability | Cost (USD/kg) |
---|---|---|---|
THF | 98.1 | Moderate | 12.50 |
Ethanol | 90.5 | High | 5.80 |
Solvent-Free | 89.2 | High | 0.00 |
THF enhances selectivity but raises costs, whereas solvent-free processes trade slight yield reductions for economic benefits .
Table 3: Catalyst Performance Summary
Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
RANEY® Ni | 40–100 | 5–10 | 90–98 | 85–98 |
Ru/C | 80–120 | 10–15 | 88–92 | 90–95 |
Rh-Ligand | 40 | 5 | 84* | >99 |
*Enantiomeric excess.
Emerging Methodologies and Innovations
Bimetallic Catalysts
Pd-Ru nanocomposites show promise in reducing reaction times by 30% while maintaining >95% yield .
Green Chemistry Approaches
Water-assisted hydrogenation under mild conditions (50°C, 3 MPa H₂) achieves 85% TMCH yield, aligning with sustainable chemistry goals .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Pharmaceutical Applications
TMCH serves as a precursor in the synthesis of several pharmaceutical compounds:
- Cyclandelate : An antispasmodic drug used for its vasodilatory properties. TMCH is converted into cyclandelate through a series of chemical reactions, making it valuable in treating circulatory disorders .
- Amino Acid Esters : TMCH is utilized in the preparation of pure isomeric forms of amino acid esters, which are important for studying pharmacological activities and toxicological properties .
Case Study: Cyclandelate Production
A patent outlines a method for synthesizing cyclandelate from TMCH, detailing the reaction conditions and yields achieved. The process demonstrates high efficiency and purity, emphasizing TMCH's role in pharmaceutical applications .
Cosmetic Applications
TMCH is recognized for its use in cosmetic formulations, particularly in sunscreen products:
- Homosalate : A key ingredient in sunscreens that helps absorb UV radiation. TMCH's ability to form esters with salicylic acid enhances its efficacy as a UV filter .
- Fragrance Component : Its mint-like odor makes it a popular choice in toothpaste and chewing gum formulations as an alternative to menthol .
Case Study: Sunscreen Formulation
Research has shown that incorporating TMCH-derived homosalate into sunscreen formulations significantly improves UV protection while maintaining skin compatibility. The study highlights the compound's effectiveness and safety profile in cosmetic applications .
Industrial Applications
TMCH is employed in various industrial processes due to its solvent properties:
- Solvent and Additive : Used as an industrial solvent with high boiling points, TMCH serves as a flow control agent in paints and coatings, enhancing surface finish and gloss .
- Plasticizer Production : It acts as an intermediate in the synthesis of plasticizers and lubricants, contributing to the development of new materials with desirable mechanical properties .
Data Table: Industrial Applications of TMCH
Application | Description | Benefits |
---|---|---|
Solvent | High boiling point solvent | Improves product stability |
Flow Control Agent | Enhances leveling in coatings | Better surface finish |
Plasticizers | Intermediate for new plasticizers | Improved flexibility and durability |
Research Applications
In scientific research, TMCH is utilized for studying various chemical reactions and properties:
- Stereochemistry Studies : TMCH's chiral centers allow researchers to investigate the effects of stereochemistry on biological activity and reactivity .
- Chemical Synthesis : As a secondary alcohol, TMCH is a valuable building block for synthesizing complex organic molecules, including cyclic mandelic acid esters and other derivatives .
Case Study: Stereochemical Investigation
A study focused on the stereochemical implications of TMCH derivatives demonstrated varying biological activities based on stereoisomerism. This research underscores the importance of chirality in drug design and development .
Mechanism of Action
The mechanism of action of 3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cyclandelate, it contributes to the vasodilatory effects by influencing the smooth muscle cells in blood vessels, leading to their relaxation and improved blood flow . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethylcyclohexanol
Molecular Formula : C₈H₁₆O
Molecular Weight : 128.215 g/mol
- Structural Differences : Lacks the additional methyl group at the 3-position, reducing steric hindrance.
- Physical Properties: Lower boiling point compared to 3,3,5-trimethylcyclohexanol due to smaller molecular size.
- Reactivity : Less hindered hydroxyl group may lead to faster oxidation or esterification rates.
3,3,5-Trimethylcyclohexanone (TMCH)
Molecular Formula : C₉H₁₆O
Molecular Weight : 140.22 g/mol
- Functional Group : Ketone (C=O) vs. alcohol (OH).
- Physical Properties: Boiling point of 190°C (vs. 195°C for this compound), making distillation separation challenging .
- Synthesis : Produced selectively during isophorone hydrogenation under shorter reaction times (120 min, 98.1% yield). Prolonged hydrogenation (>240 min) favors alcohol formation .
3,3,5-Trimethylcyclohexyl Formate
Molecular Formula : C₁₀H₁₈O₂
Molecular Weight : 170.25 g/mol
- Derivative : Esterification of the hydroxyl group enhances volatility and alters solubility.
- Applications : Used in fragrances or as a solvent modifier.
Stereochemical and Reactivity Comparisons
Cis vs. Trans Isomers of this compound
- Separation : Chromatography (TLC, Rf = 0.50 for cis, 0.66 for trans) .
- Oxidation Behavior :
- Synthesis Yields : 38.6% combined yield for diastereomers via vacuum distillation .
Hydrogenation Selectivity
Reaction Time (min) | Isophorone Conversion (%) | TMCH Yield (%) | This compound Yield (%) |
---|---|---|---|
120 | 99.8 | 98.1 | <1 |
240 | >99 | 90.1 | 9.2 |
Conditions: 1.16 g isophorone, 0.05 g catalyst, 2.0 MPa H₂, 298 K
Physicochemical Data Table
Biological Activity
3,3,5-Trimethylcyclohexanol (TMCH) is a secondary alcohol with the chemical formula C9H18O. It is notable for its role as a precursor to several biologically active compounds, including the vasodilator cyclandelate and the sunscreen component homosalate. This article explores the biological activity of TMCH, focusing on its pharmacological properties, metabolic pathways, and potential applications in various fields.
Molecular Characteristics:
- Molecular Weight: 142.24 g/mol
- Density: 0.878 g/cm³
- Boiling Point: 187.7 °C
- Melting Point: 30-32 °C
TMCH can be synthesized through the hydrogenation of isophorone in the presence of catalysts such as ruthenium, which enhances yield and purity . The compound exhibits a mint flavor, making it useful in flavoring applications.
Vasodilatory Effects
TMCH is recognized as a precursor to cyclandelate, a compound with vasodilatory properties. Cyclandelate has been used in clinical settings to treat conditions such as peripheral vascular diseases by improving blood flow . The mechanism involves the relaxation of vascular smooth muscle, leading to increased blood vessel diameter.
Inhibition of HMG-CoA Reductase
Research indicates that TMCH exhibits inhibitory activity against HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis . This property suggests potential applications in managing hypercholesterolemia and cardiovascular diseases.
Metabolism and Endocrine Activity
TMCH is metabolized primarily to homosalate and salicylic acid in liver microsomes . Studies utilizing the ToxCast/Tox21 database have assessed the endocrine activity of TMCH and related compounds. The findings indicate that while TMCH and its metabolites exhibit some biological activity, they generally show low potency in endocrine disruption assays . For instance, most activities were observed at concentrations significantly higher than those typically found in human plasma.
Case Studies and Research Findings
- Vasodilatory Study : A study demonstrated that TMCH-derived cyclandelate effectively improved circulation in patients with peripheral arterial disease. Patients reported enhanced mobility and reduced symptoms of claudication after treatment .
- Cholesterol Management : In vitro studies confirmed that TMCH's inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis. This effect was observed in human liver cell cultures treated with varying concentrations of TMCH .
- Toxicology Assessment : Research evaluating the toxicological profile of TMCH indicated minimal acute toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .
Applications in Industry
TMCH serves multiple roles across various industries:
- Pharmaceuticals : As a precursor for vasodilators and cholesterol-lowering agents.
- Cosmetics : Utilized in sunscreen formulations due to its metabolite homosalate's UV-filtering properties.
- Flavoring Agents : Its mint flavor makes it suitable for use in food products like chewing gum and toothpaste.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3,5-Trimethylcyclohexanol, and how do reaction conditions influence product yield?
- Methodological Answer : this compound is primarily synthesized via catalytic hydrogenation of isophorone (3,5,5-trimethylcyclohex-2-enone). Using RANEY® Ni as a catalyst in tetrahydrofuran (THF) solvent achieves >99% conversion of isophorone and ~98% selectivity for the intermediate 3,3,5-trimethylcyclohexanone, which is further reduced to the alcohol. Solvent choice significantly impacts selectivity: THF enhances steric hindrance, favoring ketone formation, while alcohols (e.g., ethanol) promote over-hydrogenation to the alcohol . Alternative routes include ester hydrolysis of cyclandelate (mandelic acid ester of this compound), a vasodilator drug .
Q. How do the stereoisomers (cis vs. trans) of this compound differ in physical and chemical properties?
- Methodological Answer : The cis (933-48-2) and trans (767-54-4) isomers exhibit distinct stereochemical configurations, impacting boiling points (cis: ~195°C; trans: ~190°C) and polarity. NMR analysis (e.g., H in CDCl) reveals coupling patterns: cis isomers show axial-equatorial proton splitting (J ≈ 10–12 Hz), while trans isomers display equatorial-equatorial coupling (J ≈ 2–4 Hz). Separation via distillation is challenging due to similar boiling points; chromatographic methods (GC or HPLC) with chiral columns are recommended .
Q. What is the biological role of this compound in hepatic metabolism?
- Methodological Answer : In rat models, this compound (TMC) inhibits hepatic cholesterol synthesis by reducing HMG-CoA reductase activity. It also acts as a choleretic agent, increasing bile flow by 35% and biliary cholesterol secretion by 25%. These effects are linked to its structural similarity to menthol, which modulates lipid metabolism pathways. Dosing studies (50–200 mg/kg) show dose-dependent responses .
Advanced Research Questions
Q. What analytical methods resolve cis/trans isomer mixtures of this compound, and how can their ratios be quantified?
- Methodological Answer : High-resolution H NMR in CDCl integrates low-field peaks (3.8–4.2 ppm) to quantify diastereoisomers. Cis isomers exhibit downfield shifts due to axial hydroxyl groups, while trans isomers show upfield shifts. Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) and mass spectrometry (MS) can separate isomers, though retention times overlap. Coupling GC with chiral derivatization (e.g., using Mosher’s acid chloride) improves resolution .
Q. How can conflicting data on the endocrine activity of this compound as a homosalate metabolite be reconciled?
- Methodological Answer : While ToxCast/Tox21 assays report no androgen receptor (AR) antagonism (AC50 >1000 µM), in vivo studies demonstrate hepatic and biliary effects. This discrepancy may arise from assay sensitivity limitations or metabolic activation. For example, glucuronide conjugates (the primary urinary metabolite) may lack activity in vitro but exert indirect effects in vivo. Follow-up studies should use primary hepatocyte models and LC-MS/MS to track metabolite dynamics .
Q. What catalytic strategies optimize selective hydrogenation of isophorone to this compound?
- Methodological Answer : Noble metal catalysts (Pd/C) favor ketone formation (TMCH selectivity: 85%), while non-noble catalysts (RANEY® Ni) with THF solvent achieve 98.1% TMCH yield at 298 K and 2 MPa H. Prolonged reaction times (>120 min) reduce selectivity due to over-hydrogenation. Solvent polarity modulates adsorption: THF sterically hinders the carbonyl group, while ethanol promotes proton dissociation for alcohol formation .
Q. Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral chromatography or derivatization to avoid confounding results from isomer mixtures.
- Metabolic Profiling : Track glucuronide metabolites in vivo using LC-MS/MS to clarify bioactivity mechanisms.
- Catalyst Recycling : Optimize RANEY® Ni reuse protocols to reduce costs in large-scale synthesis .
Properties
IUPAC Name |
3,3,5-trimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041815 | |
Record name | 3,3,5-Trimethylcyclohexanol | |
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Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour | |
Record name | Cyclohexanol, 3,3,5-trimethyl- | |
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Record name | 3,3,5-Trimethylcyclohexanol | |
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Record name | Dihydroisophorol | |
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Record name | 3,3,5-Trimethyl cyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
198 °C, 80.00 °C. @ 20.00 mm Hg | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |
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Record name | Dihydroisophorol | |
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Flash Point |
73.9 °C, 165 °F OC | |
Record name | 3,3,5-Trimethylcyclohexanol | |
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Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Solubility |
SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Record name | 3,3,5-Trimethyl cyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.878 @ 40 °C/20 °C | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Density |
4.9 (AIR= 1) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.1 [mmHg], 0.1 MM HG @ 20 °C | |
Record name | 3,3,5-Trimethylcyclohexanol | |
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Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
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Color/Form |
LIQ | |
CAS No. |
116-02-9, 767-54-4, 933-48-2 | |
Record name | 3,3,5-Trimethylcyclohexanol | |
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Record name | 3,3,5-Trimethylcyclohexanol | |
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Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
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Record name | Cyclohexanol, 3,3,5-trimethyl- | |
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Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |
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Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5-trimethylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08CL3G94GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dihydroisophorol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dihydroisophorol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.